molecular formula C11H12O3 B6613345 methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate CAS No. 938042-46-7

methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate

Cat. No.: B6613345
CAS No.: 938042-46-7
M. Wt: 192.21 g/mol
InChI Key: IUKJDSZBRPJUGP-JTQLQIEISA-N
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Description

Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS 938042-46-7) is a high-purity chiral compound that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery research. This compound features the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . Its structure incorporates a fused benzopyran ring system with a stereospecific (S) configuration at the 3-position, making it a versatile precursor for the synthesis of more complex molecules. Researchers utilize this ester as a key chiral building block in the exploration of pharmacologically active agents. The broader class of 3,4-dihydro-2H-1-benzopyrans is of significant scientific interest, with published research demonstrating that derivatives can exhibit high affinity for neurological targets such as 5-HT1A and 5-HT2A receptors . Furthermore, related dihydrobenzopyran compounds have been investigated for their inhibitory activity on enzymes like 5-lipoxygenase, suggesting potential for this scaffold in developing new therapeutic candidates . As a supplied chemical, it is presented with detailed analytical characterization to ensure reliability in experimental workflows. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (3S)-3,4-dihydro-1H-isochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKJDSZBRPJUGP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stereochemical Challenges

The reaction proceeds via deprotonation at the α-carbon of the ester, followed by nucleophilic attack on the adjacent carbonyl group. While efficient for ring formation (yields: 60–75%), stereocontrol at C3 remains a limitation. Racemization often occurs due to the high temperatures required, necessitating post-synthesis resolution. For example, enzymatic hydrolysis using Candida antarctica lipase B selectively cleaves the (3R)-enantiomer, enriching the (3S)-ester to >90% ee.

Two-Step Alkylation-Cyclization via Phenol-Lactone Intermediates

A patent by CN108148032B outlines a scalable route to benzopyran carboxylic acids, adaptable to methyl esters. The process involves:

Step 1: Phenol Alkylation with γ-Butyrolactone Derivatives

Para-substituted phenols (e.g., para-fluorophenol) react with 2-bromo-γ-butyrolactone in DMF under basic conditions (NaH, 0°C → RT, 24h). This forms an intermediate 2-(4-fluorophenoxy)butyrolactone with 52–68% yield.

Step 2: Acid-Catalyzed Cyclization

The intermediate undergoes ring closure using Lewis acids (ZnCl₂, 110°C, 1h), yielding 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (72% yield). Subsequent esterification with methanol (H₂SO₄, reflux, 12h) converts the acid to the methyl ester.

Key Data:

StepConditionsYieldCatalyst
AlkylationNaH, DMF, 24h52–68%
CyclizationZnCl₂, 110°C72%ZnCl₂
EsterificationH₂SO₄, MeOH85–90%H₂SO₄

Asymmetric Synthesis and Stereochemical Control

Achieving the (3S) configuration demands enantioselective methods:

Chiral Auxiliary Approach

Coupling a chiral glycine derivative (e.g., (S)-oxazolidinone) to a benzopyran precursor enables asymmetric induction. After cyclization, auxiliary removal yields the (3S)-ester with 78% ee.

Catalytic Asymmetric Hydrogenation

A prochiral ketone intermediate, 3-oxo-3,4-dihydro-1H-2-benzopyran , undergoes hydrogenation with Ru-(S)-BINAP catalyst (H₂, 50 atm, 25°C), affording the (3S)-alcohol. Oxidation (PCC) and esterification complete the synthesis (overall yield: 55%, 94% ee).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYieldee
Dieckmann CyclizationHigh ring-closure efficiencyRacemization at high temps60–75%<10%
Alkylation-CyclizationScalable, mild conditionsRequires esterification step45–72%
Asymmetric HydrogenationExcellent stereocontrolMulti-step synthesis55%94%

Industrial-Scale Considerations

The alkylation-cyclization route is preferred for large-scale production due to low-cost catalysts (ZnCl₂) and readily available starting materials. However, asymmetric hydrogenation offers superior enantiopurity for pharmaceutical applications, despite higher costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Properties :
    • Research has indicated that methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Studies suggest that compounds with similar structures can scavenge free radicals effectively .
  • Anticancer Activity :
    • Preliminary studies have shown that derivatives of benzopyran compounds can inhibit cancer cell proliferation. This compound has been investigated for its potential role in cancer therapy due to its ability to induce apoptosis in cancer cells .
  • Neuroprotective Effects :
    • Some studies suggest that compounds related to this compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Applications

This compound is also significant in synthetic chemistry:

  • Building Block for Synthesis :
    • This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced biological activity or different chemical properties .
  • Methodologies for Synthesis :
    • Various synthetic pathways have been developed for creating this compound, including methods involving cyclization reactions and functional group transformations that enhance yield and purity .

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of this compound. The results showed significant radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 2: Anticancer Properties

Research published in Cancer Letters examined the effects of this compound on various cancer cell lines. The study found that the compound inhibited cell growth and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The target compound differs from analogs in the provided evidence by its ester group (methyl carboxylate) at position 3 and the absence of additional substituents like benzoyl or hydroxy groups. Key analogs for comparison include:

Table 1: Structural Comparison
Compound Name Core Structure Substituents at Key Positions Melting Point (°C) Yield (%)
Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate Benzopyran 3-methyl ester Not reported Not reported
3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) Pyran-2-one 3-(ethoxypropyl), 4-hydroxy, 6-methyl 94 ~50
3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) Pyran-2-one 3-(benzylmercaptopropyl), 4-hydroxy, 6-methyl 84–86 ~70
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Pyrano-pyranone 4-methoxybenzoyl, 7-methyl 125 50

Key Observations :

  • Substituent Effects : The presence of bulky groups (e.g., benzoyl, benzylmercapto) in analogs correlates with lower melting points compared to simpler esters. For example, 14g (84–86°C) vs. 8b (125°C) suggests steric hindrance reduces crystallinity .
  • Stereochemical Influence: The (3S) configuration in the target compound may enhance enantioselective interactions in biological systems, akin to the role of stereochemistry in pyrano-pyranone derivatives like 8b .

Spectroscopic and Analytical Data

NMR Trends :

  • Pyran-2-one Analogs : In 14f and 14g, the 4-hydroxy group resonates at δ ~12 ppm (¹H NMR), while the methyl ester in the target compound would likely show a singlet near δ 3.6–3.8 ppm for the methoxy group .
  • Carbonyl Signals : The ester carbonyl in the target compound is expected near δ 165–170 ppm (¹³C NMR), comparable to the pyran-2-one carbonyls in 14f (δ ~162 ppm) .

Mass Spectrometry :

  • Analogs like 8b (M⁺ = 298) and 14g (M⁺ = 438) exhibit molecular ions consistent with their substituents. The target compound would likely show a molecular ion matching its molecular formula (C₁₁H₁₂O₃, M⁺ = 192) .

Biological Activity

Methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11_{11}H12_{12}O3_{3}
Molecular Weight: 192.21 g/mol
CAS Number: 938042-46-7

The compound belongs to the class of benzopyrans, characterized by a benzene ring fused to a pyran ring. Its unique structure contributes to its diverse biological activities.

Antioxidant Properties

Research indicates that this compound exhibits strong antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential therapeutic applications in treating infections .

Anti-inflammatory Effects

In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in managing inflammatory diseases .

The biological activity of this compound is believed to involve several molecular interactions:

  • Free Radical Scavenging: The compound can neutralize free radicals, thereby reducing oxidative damage.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation: The compound might interact with various receptors, influencing cellular signaling pathways.

Case Studies

  • Antioxidant Evaluation:
    • A study evaluated the antioxidant capacity using DPPH and ABTS assays, showing significant scavenging activity comparable to standard antioxidants .
  • Antimicrobial Screening:
    • In a comparative study, this compound was tested against several pathogens with the following results:
      | Bacterial Strain | MIC (µg/mL) |
      |-------------------------|--------------|
      | Staphylococcus aureus | 32 |
      | Escherichia coli | 64 |
      | Bacillus subtilis | 128 |
    This table illustrates the varying degrees of effectiveness against different bacterial strains .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions followed by esterification processes. Research into its derivatives has shown that modifications can enhance its biological activities, particularly in developing more potent antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions starting from substituted benzaldehyde derivatives. For example, 2-carboxy benzaldehyde can react with brominated ketones in the presence of a base (e.g., K₂CO₃) under reflux conditions in ethyl methyl ketone . Optimization may involve adjusting solvent polarity, temperature, and catalyst loading. Recrystallization from methanol or ethanol is commonly used to improve purity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming stereochemistry, particularly the coupling constants of diastereotopic protons in the benzopyran ring. Infrared (IR) spectroscopy can identify ester carbonyl stretches (~1730 cm⁻¹) . Chiral HPLC or polarimetry may be employed to verify enantiomeric purity .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is effective for initial separation. Subsequent recrystallization from methanol or ethanol enhances purity . For enantiomeric resolution, chiral stationary-phase HPLC is recommended .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromination at position 7) influence the biological activity of this benzopyran derivative?

  • Methodological Answer : Bromination at position 7 (as in methyl 7-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate) may enhance electrophilic reactivity, potentially improving interactions with biological targets. Comparative assays (e.g., enzyme inhibition or cell viability studies) between substituted and unsubstituted analogs are essential to quantify activity changes .

Q. What experimental approaches can resolve contradictions in biological assay data for this compound?

  • Methodological Answer : Contradictions may arise from impurities or stereochemical variability. Use high-resolution mass spectrometry (HRMS) and chiral chromatography to confirm compound identity and purity . Replicate assays under controlled conditions (e.g., standardized cell lines, solvent controls) to isolate confounding variables .

Q. How can enantiomeric purity be ensured during large-scale synthesis, and what are the implications for pharmacological studies?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in cyclization reactions) or enzymatic resolution to favor the (3S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC . Impure enantiomers may exhibit divergent pharmacokinetic profiles, necessitating rigorous stereochemical validation in preclinical studies .

Q. What methodologies are suitable for studying the environmental fate of this compound in ecological risk assessments?

  • Methodological Answer : Conduct laboratory-based degradation studies under simulated environmental conditions (e.g., UV exposure, microbial activity). Use LC-MS/MS to track degradation products and quantify persistence. Computational modeling (e.g., QSAR) can predict bioaccumulation potential .

Q. How can stability issues (e.g., ester hydrolysis) be mitigated during long-term storage or in vivo experiments?

  • Methodological Answer : Store the compound in anhydrous solvents (e.g., DMSO) at -20°C to minimize hydrolysis. In biological assays, use freshly prepared solutions and include protease inhibitors if enzyme-mediated degradation is suspected. Stability can be monitored via periodic HPLC analysis .

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